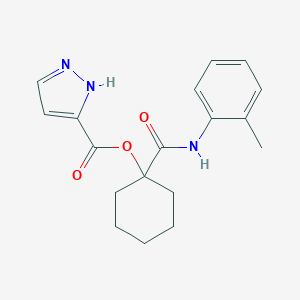
1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive properties. MDPV is a potent stimulant that acts on the central nervous system and produces effects similar to those of cocaine and amphetamines.
作用機序
1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This results in a feeling of euphoria, increased energy, and heightened alertness. This compound achieves this effect by binding to the dopamine transporter and blocking the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft. This mechanism of action is similar to that of cocaine and amphetamines, which suggests that this compound may have a high potential for abuse and addiction.
Biochemical and physiological effects:
This compound produces a range of biochemical and physiological effects that are similar to those of other stimulants. These effects include increased heart rate, elevated blood pressure, dilated pupils, sweating, and decreased appetite. This compound also produces psychological effects such as euphoria, increased energy, and heightened alertness. These effects are due to the increased release of dopamine, norepinephrine, and serotonin in the brain.
実験室実験の利点と制限
1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione has several advantages as a research tool. It has a high affinity for the dopamine transporter, which makes it useful for studying the neurochemical mechanisms of addiction. This compound is also a potent stimulant that produces effects similar to those of cocaine and amphetamines, which makes it useful for studying the effects of stimulants on the brain and behavior. However, this compound also has several limitations as a research tool. It is a highly addictive substance that poses a risk to researchers who handle it. This compound is also illegal in many countries, which limits its availability for research purposes.
将来の方向性
There are several future directions for research on 1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione. One area of research is the development of new drugs that target the dopamine transporter and produce fewer side effects than this compound. Another area of research is the development of new animal models for studying addiction and other psychiatric disorders. Finally, further research is needed to understand the long-term effects of this compound on the brain and behavior, as well as its potential for abuse and addiction.
Conclusion:
This compound, also known as this compound, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive properties. This compound is a potent stimulant that acts on the central nervous system and produces effects similar to those of cocaine and amphetamines. This compound has been the subject of numerous scientific studies due to its potential as a research tool for understanding the neurochemical mechanisms of addiction and other psychiatric disorders. This compound has several advantages as a research tool, but it also has several limitations due to its addictive potential and legal status. Further research is needed to understand the long-term effects of this compound on the brain and behavior, as well as its potential for abuse and addiction.
合成法
1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione is synthesized through a multi-step process that involves the use of various reagents and solvents. The starting material for the synthesis is piperazine, which is reacted with 2,4-dimethoxybenzaldehyde and 4-methylpropiophenone to form the intermediate product. The intermediate product is then reacted with phenylacetic acid and acetic anhydride to produce this compound. The synthesis of this compound is a complex and time-consuming process that requires expertise in organic chemistry.
科学的研究の応用
1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione has been the subject of numerous scientific studies due to its potential as a research tool for understanding the neurochemical mechanisms of addiction and other psychiatric disorders. This compound has been shown to increase dopamine and norepinephrine release in the brain, which contributes to its stimulant effects. Studies have also shown that this compound has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This mechanism of action is similar to that of cocaine and amphetamines, which suggests that this compound may be a useful tool for studying the neurochemical basis of addiction.
特性
分子式 |
C25H24N2O4 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O4/c1-17-9-11-18(12-10-17)24-25(29)26(21-14-13-20(30-2)15-22(21)31-3)16-23(28)27(24)19-7-5-4-6-8-19/h4-15,24H,16H2,1-3H3 |
InChIキー |
RXXWCIINHGYXTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
正規SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B242330.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
